An In-depth Technical Guide to 4-Cyclohexyl-5-pyridin-4-yl-4H-triazole-3-thiol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-Cyclohexyl-5-pyridin-4-yl-4H-triazole-3-thiol: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential utility of the heterocyclic compound, 4-Cyclohexyl-5-pyridin-4-yl-4H-triazole-3-thiol. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development who are interested in the therapeutic potential of novel triazole derivatives. The 1,2,4-triazole nucleus is a key structural motif in a number of approved drugs and is known to confer a wide range of biological activities.[1]
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological properties. Compounds incorporating this moiety have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[2][3] The presence of both hydrogen bond donors and acceptors, coupled with its metabolic stability, makes the triazole ring an attractive component for designing new therapeutic agents. The thiol-substituted 1,2,4-triazoles, in particular, have garnered significant attention for their potential as potent antimicrobial agents.[1] This guide focuses on a specific derivative, 4-Cyclohexyl-5-pyridin-4-yl-4H-triazole-3-thiol, detailing its synthesis and physicochemical properties to facilitate further investigation into its biological potential.
Synthesis and Structural Elucidation
The synthesis of 4-Cyclohexyl-5-pyridin-4-yl-4H-triazole-3-thiol is achieved through a well-established synthetic route involving the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide.[1] This method is both efficient and versatile, allowing for the generation of a variety of substituted triazole-3-thiols.
Synthetic Protocol
The synthesis of the target compound involves a two-step process, beginning with the formation of a thiosemicarbazide intermediate, followed by its cyclization.
Experimental Protocol: Synthesis of 4-Cyclohexyl-5-pyridin-4-yl-4H-triazole-3-thiol [1]
Step 1: Synthesis of the Thiosemicarbazide Intermediate
-
To a solution of isonicotinic acid hydrazide in a suitable solvent (e.g., ethanol), add an equimolar amount of cyclohexyl isothiocyanate.
-
Reflux the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazide by filtration.
-
Wash the solid with a cold solvent and dry under vacuum.
Step 2: Intramolecular Cyclization
-
Dissolve the synthesized thiosemicarbazide in an aqueous solution of a base (e.g., sodium hydroxide).
-
Reflux the mixture for several hours. The progress of the cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain the purified 4-Cyclohexyl-5-pyridin-4-yl-4H-triazole-3-thiol.
The causality behind this experimental design lies in the nucleophilic addition of the hydrazide to the isothiocyanate to form the thiosemicarbazide, followed by a base-catalyzed intramolecular cyclization with the elimination of a water molecule to form the stable triazole ring.
Visualization of the Synthetic Pathway
Caption: Synthetic route to 4-Cyclohexyl-5-pyridin-4-yl-4H-triazole-3-thiol.
Physicochemical Properties
The physical and chemical properties of 4-Cyclohexyl-5-pyridin-4-yl-4H-triazole-3-thiol have been determined through various analytical techniques. These properties are crucial for its identification, purity assessment, and formulation for biological testing.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₄S | [4][5] |
| Molecular Weight | 260.36 g/mol | [4][5] |
| Appearance | Powder | [1] |
| Melting Point | 206 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of the synthesized compound.
Infrared (IR) Spectroscopy:
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3211 | N-H stretching |
| 1582 | C=N stretching |
| 1410 | C=C stretching |
| 1285 | C=S stretching |
| Data obtained from a published study.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is used to determine the number and types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.23 - 1.32 | m | 4H | 2 x CH₂ cyclohexyl |
| 1.59 - 1.78 | m | 6H | 3 x CH₂ cyclohexyl |
| 4.65 | m | 1H | CH-N cyclohexyl |
| 7.72 | d | 2H | H-2',6' Pyridyl |
| 8.65 | d | 2H | H-3',5' Pyridyl |
| Solvent: CDCl₃. Data from a published study.[1] |
Elemental Analysis:
Elemental analysis confirms the empirical formula of the compound.
| Element | Calculated (%) | Found (%) |
| C | 60.00 | 59.91 |
| H | 6.15 | 6.08 |
| N | 21.53 | 21.39 |
| Data from a published study.[1] |
Thiol-Thione Tautomerism
It is important to note that 1,2,4-triazole-3-thiols can exist in two tautomeric forms: the thiol and the thione form. The equilibrium between these two forms can be influenced by the solvent and the solid-state packing. Spectroscopic evidence, particularly the presence of a C=S stretching band in the IR spectrum and the absence of a distinct S-H proton signal in the provided ¹H NMR data, suggests that the thione form is predominant, at least in the solid state and in the specified NMR solvent.[6]
Caption: Thiol-thione tautomerism in 1,2,4-triazole-3-thiols.
Potential Biological Activities and Future Directions
While specific biological activity data for 4-Cyclohexyl-5-pyridin-4-yl-4H-triazole-3-thiol is not extensively reported in the initial literature search, the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols has been shown to exhibit a range of biological activities, including antibacterial, antifungal, antioxidant, and antitumor properties.[1] The presence of the cyclohexyl group may enhance lipophilicity, potentially improving cell membrane permeability, while the pyridyl moiety can engage in hydrogen bonding and π-π stacking interactions with biological targets.
Future research should focus on:
-
In-depth Biological Screening: A comprehensive evaluation of the compound's activity against a panel of bacterial and fungal strains, as well as various cancer cell lines.
-
Mechanism of Action Studies: Elucidating the molecular targets and pathways through which the compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the cyclohexyl and pyridyl groups to optimize activity and selectivity.
-
In vivo Efficacy and Toxicity Studies: Assessing the compound's therapeutic potential and safety profile in animal models.
Conclusion
This technical guide has provided a detailed overview of the synthesis and physicochemical properties of 4-Cyclohexyl-5-pyridin-4-yl-4H-triazole-3-thiol. The straightforward synthesis and the presence of the pharmacologically significant 1,2,4-triazole-3-thione scaffold make this compound an interesting candidate for further investigation in drug discovery programs. The data presented herein serves as a foundation for future research aimed at exploring its full therapeutic potential.
References
-
Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A. and Muhammad, S. (2013) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]
-
El-Emam, A. A., Al-Wahaibi, L. H., Blacque, O., & Tiekink, E. R. T. (2025). Crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, C12H15N3S2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Guangzhou Welber Technology Co., Ltd. (n.d.). 4-CYCLOHEXYL-5-PYRIDIN-4-YL-4H-(1,2,4)TRIAZOLE-3-THIOL. Welber. [Link]
-
Gökçe, H., Alpaslan, Y. B., & Bahçeli, S. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 163, 170–180. [Link]
-
Ogunyemi, O. O., Jordaan, A., Seldon, R., Isaacs, M., Hoppe, H. C., & Laming, D. (2022). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemistrySelect, 7(1). [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4933. [Link]
-
Tiwari, S., & Singh, V. K. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 17(2), 241. [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. 4-CYCLOHEXYL-5-PYRIDIN-4-YL-4H-(1,2,4)TRIAZOLE-3-THIOL [weibochem.com]
- 6. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
4,5-Disubstituted-1H-1,2,4-triazole-3-thiol
-SH proton signal (~1-4 ppm)
4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione
-NH proton signal (~13-14 ppm)
